N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide
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Overview
Description
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with two methoxy groups and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide typically involves the reaction of 3,3-dimethoxycyclopentylmethylamine with acryloyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of 3,3-dimethoxycyclopentylmethylamine.
Step 2: Reaction of 3,3-dimethoxycyclopentylmethylamine with acryloyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Dimethoxypropyl)prop-2-enamide: Similar structure but with a different substitution pattern on the cyclopentyl ring.
N-(3-Dimethoxycyclohexyl)methyl]prop-2-enamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of both methoxy groups and an amide functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[(3,3-dimethoxycyclopentyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-10(13)12-8-9-5-6-11(7-9,14-2)15-3/h4,9H,1,5-8H2,2-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISNLHLGUWKUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(C1)CNC(=O)C=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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